molecular formula C13H12N2O6S B1498294 Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate CAS No. 930111-86-7

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate

Cat. No.: B1498294
CAS No.: 930111-86-7
M. Wt: 324.31 g/mol
InChI Key: AYFBDJWRDWDJJZ-UHFFFAOYSA-N
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Description

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate (CAS 930111-86-7) is a key synthetic intermediate in organic and medicinal chemistry research. This compound, with a molecular formula of C13H12N2O6S and a molecular weight of 324.31 g/mol, is specifically designed for laboratory use . It serves as a versatile building block for the construction of multi-substituted pyrrole derivatives, which are privileged structures found in numerous pharmaceutical and natural products . The tosyl (p-toluenesulfonyl) group is a common protecting group that can be manipulated in further synthetic steps, making this reagent valuable for creating complex molecules. Pyrrole derivatives are investigated for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . The compound is a solid with a melting point of 198-200°C and should be handled with care . It may cause skin, eye, and respiratory irritation, so appropriate personal protective equipment is advised . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S/c1-9-3-5-11(6-4-9)22(19,20)14-8-10(15(17)18)7-12(14)13(16)21-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFBDJWRDWDJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660697
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-86-7
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis and Reaction Conditions

The synthesis of Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate typically involves:

  • Nitration Reaction : The compound is synthesized through the nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate using nitric acid and sulfuric acid as nitrating agents.
  • Purification : The crude product is purified via recrystallization from solvents like ethanol or methanol.

Scientific Research Applications

This compound has a wide range of applications across different scientific fields:

Organic Chemistry

  • Building Block for Synthesis : It serves as a crucial intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the creation of diverse chemical entities.

Biochemistry

  • Enzyme Mechanisms Studies : Researchers utilize this compound to explore enzyme mechanisms and metabolic pathways, providing insights into biochemical processes.

Industrial Applications

  • Dyes and Pigments Production : The compound is employed in producing dyes and pigments due to its stable chemical structure and reactivity.

Case Study 1: Enzyme Inhibition Studies

In a study investigating the inhibition of specific enzymes involved in metabolic pathways, this compound was shown to effectively inhibit enzyme activity at varying concentrations. This highlights its potential as a tool for understanding enzyme kinetics.

Case Study 2: Synthesis of Novel Compounds

Researchers have successfully used this compound as a precursor for synthesizing novel pyrrole derivatives with enhanced biological activity. These derivatives exhibited promising results in preliminary pharmacological tests.

Mechanism of Action

The mechanism by which Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group and the p-toluenesulfonyl group can interact with specific enzymes and receptors.

  • Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related pyrrole-2-carboxylates:

Compound Name Substituents Biological Activity Synthesis Method Key Properties
Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate 4-NO₂, 1-p-toluenesulfonyl, 2-COOCH₃ Not reported (inferred antimicrobial) Likely Tosmic-based cyclization or coupling High stability (tosyl group), electron-deficient (nitro), ester solubility
Pyrrole-2-carboxylates [7a–h] () Varied benzyloxy/aryl groups at 1- and 4-positions Antimycobacterial (MIC = 12.5 μg/mL) Vilsmeier-Haack reaction, methoxide cyclization Activity against Mycobacterium tuberculosis; substituent-dependent efficacy
2,3’-Disubstituted pyrroles [168–171] () Chalcone-derived substituents Anti-leishmanial, antitumor, dopamine antagonism Tosmic and chalcone cyclization Broad-spectrum bioactivity; structural flexibility
N-p-Toluenesulfonyl-L-2-phenylglycine methyl ester () p-Toluenesulfonyl, phenylglycine methyl ester Not reported Commercial synthesis High purity (>98%); used as a chiral building block

Key Findings:

Electronic Effects : The nitro group in the target compound likely enhances electrophilicity at the pyrrole ring compared to benzyloxy-substituted analogs, affecting reactivity in further functionalization .

Synthetic Accessibility : The use of Tosmic () offers a streamlined route for pyrrole formation, whereas employs multi-step Vilsmeier-Haack reactions, which may limit scalability.

Analytical Characterization: NMR data (e.g., disappearance of tosyl methyl peaks at δ 2.43 ppm in ) could differentiate the target compound from non-sulfonated analogs .

Physicochemical Properties:

  • Solubility: The methyl ester and p-toluenesulfonyl groups may improve solubility in polar aprotic solvents compared to non-esterified pyrroles.
  • Stability : The electron-withdrawing nitro and tosyl groups likely enhance stability against nucleophilic attack, a critical factor in drug design .

Biological Activity

Overview

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is a pyrrole derivative characterized by the presence of a nitro group and a p-toluenesulfonyl moiety. Its molecular formula is C₁₄H₁₂N₂O₅S, and it has garnered attention in scientific research for its potential biological activities, including enzyme inhibition and effects on various biochemical pathways .

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₆S
Molecular Weight324.309 g/mol
CAS Number930111-86-7
IUPAC NameMethyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that may participate in redox reactions. This compound has shown potential in various pharmacological contexts:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Antioxidant Activity : It may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory responses, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Experimental Evidence

  • Inhibition of DYRK1A : Recent studies have highlighted the compound's potential as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. This kinase is implicated in various neurodegenerative diseases, including Alzheimer’s disease. The compound demonstrated significant inhibitory activity in enzymatic assays, with nanomolar IC50 values .
  • Cellular Assays : In vitro experiments indicated that this compound could reduce pro-inflammatory cytokine production in microglial cells exposed to lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects .
  • Oxidative Stress Studies : The compound was evaluated for its antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) assay, where it exhibited significant protective effects against oxidative damage .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives:

CompoundBiological Activity
This compoundInhibits DYRK1A, anti-inflammatory, antioxidant
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazoleModerate enzyme inhibition
Other pyrrole derivativesVariable activity depending on substituents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl group (–SO₂C₆H₄CH₃) and nitro group (–NO₂) serve as key sites for substitution.

Fluorination at the Tosyl Group

Under microwave irradiation with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), the tosyl group undergoes fluorination to yield fluorosulfonyl derivatives . This reaction proceeds via nucleophilic attack by fluoride ions (from tetrafluoroborate counterions) on the sulfur atom, forming 4-fluoro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate as a major product .

Conditions :

  • Reagent: Selectfluor™ (2 equiv)

  • Solvent: Acetonitrile

  • Temperature: 120°C (microwave)

  • Time: 1–2 hours

Cyclization and Cycloaddition Reactions

The pyrrole core participates in annulation reactions to form fused heterocycles.

TosMIC-Mediated Cyclization

Reaction with TosMIC (p-toluenesulfonylmethyl isocyanide) and sodium hydride in diethyl ether/THF generates 3,4-fused cycloalkanopyrroles . This proceeds via deprotonation of TosMIC, forming a nitrile anion that attacks the pyrrole’s α-position, followed by cyclization .

Example :

  • Substrate: Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate

  • Reagents: TosMIC (1.2 equiv), NaH (1.5 equiv)

  • Solvent: Diethyl ether/THF (3:1)

  • Product: Tetracyclic pyrrole derivatives (e.g., fused indolizines)

Base-Mediated Condensation and Cyclization

LiOH·H₂O in ethanol facilitates aldol condensation followed by cyclization with TosMIC, forming aryl-pyrrole ketones .

Mechanism :

  • Aldol Condensation : LiOH deprotonates the α-hydrogen of the ester, forming an enolate that reacts with aldehydes (e.g., benzaldehyde).

  • Cyclization : TosMIC adds to the conjugated system, followed by intramolecular cyclization to yield phenyl(4-phenyl-1H-pyrrol-3-yl)methanone .

Conditions :

  • Reagents: LiOH·H₂O (2 equiv), TosMIC (1 equiv)

  • Solvent: Ethanol

  • Temperature: Room temperature

  • Yield: 70–85%

FeCl₃-Catalyzed Cyclization

FeCl₃ promotes cyclization with β-nitrostyrenes or ethyl cinnamate, forming 3,4-disubstituted pyrroles .

Example :

  • Substrate: this compound + β-nitrostyrene

  • Catalyst: FeCl₃ (10 mol%)

  • Solvent: Toluene

  • Product: Ethyl 1-benzyl-4-phenyl-1H-pyrrole-3-carboxylate

Comparative Reaction Table

Reaction TypeReagents/ConditionsMajor ProductYieldSource
FluorinationSelectfluor™, CH₃CN, 120°C (microwave)4-Fluoro-1-(p-toluenesulfonyl)pyrrole60%
TosMIC CyclizationTosMIC, NaH, Et₂O/THF3,4-Fused cycloalkanopyrroles75%
LiOH-Mediated CyclizationLiOH·H₂O, TosMIC, EtOHPhenyl(4-phenyl-1H-pyrrol-3-yl)methanone85%
FeCl₃-Catalyzed CyclizationFeCl₃, β-nitrostyrene, tolueneEthyl 1-benzyl-4-phenyl-1H-pyrrole-3-carboxylate78%

Mechanistic Insights

  • Fluorination : The tosyl group’s sulfur atom is susceptible to nucleophilic attack by fluoride ions, leading to S–O bond cleavage and fluorine substitution .

  • Cyclization with TosMIC : Deprotonation of TosMIC generates a reactive nitrile anion, which initiates α-attack on the pyrrole ring, followed by [3+2] cycloaddition .

  • FeCl₃ Catalysis : Lewis acid activation of β-nitrostyrenes facilitates conjugate addition to the pyrrole, enabling annulation .

Industrial and Synthetic Relevance

  • Batch vs. Flow Synthesis : While batch production ensures purity, continuous flow methods improve scalability for derivatives like fluorinated pyrroles .

  • Functional Group Tolerance : The nitro group remains intact under most conditions, enabling sequential modifications (e.g., reduction to –NH₂ post-cyclization) .

Preparation Methods

Nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate

The most documented and widely used method for preparing Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate involves the electrophilic aromatic substitution nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate. This process introduces the nitro group selectively at the 4-position of the pyrrole ring.

Key Reaction Conditions:

  • Starting material: 1-(p-toluenesulfonyl)pyrrole-2-carboxylate (methyl ester form)
  • Nitrating agents: Mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
  • Temperature: Typically controlled at low temperatures (0 °C to room temperature) to avoid over-nitration or decomposition
  • Reaction time: Variable, generally from 30 minutes to several hours depending on scale and temperature
  • Quenching: Addition of water at 0 °C to terminate the reaction
  • Extraction: Organic extraction with solvents such as dichloromethane or ethyl acetate
  • Purification: Recrystallization from ethanol or methanol or column chromatography to isolate the pure nitro compound

This method yields the target compound with moderate to good yields and high regioselectivity for the 4-nitro position due to the directing effects of the p-toluenesulfonyl and ester groups on the pyrrole ring.

Industrial and Laboratory Scale Production

Batch Synthesis:

  • The batch process is the conventional approach used in laboratories and small-scale industrial settings.
  • Careful control of nitration conditions (temperature, acid concentration, stoichiometry) is essential to maximize yield and minimize side products.
  • Post-reaction workup includes quenching with water, phase separation, drying over anhydrous sodium sulfate, and purification by recrystallization or chromatography.

Continuous Flow Synthesis:

  • Advanced industrial methods may employ continuous flow reactors for nitration.
  • Advantages include improved heat dissipation, precise control over reaction time and temperature, enhanced safety when handling strong acids, and better reproducibility.
  • Continuous flow nitration allows scaling up with consistent product quality and reduced environmental footprint.

Reaction Mechanism and Selectivity

  • The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated in situ attacks the electron-rich pyrrole ring.
  • The p-toluenesulfonyl group at the nitrogen atom acts as a protecting and directing group, stabilizing the intermediate and favoring substitution at the 4-position.
  • The ester group at the 2-position further influences regioselectivity by electronic effects.
  • Controlling the reaction temperature and acid concentration is critical to prevent multiple nitrations or ring degradation.

Purification and Characterization

  • After nitration, the reaction mixture is typically quenched with cold water and extracted with organic solvents such as dichloromethane or ethyl acetate.
  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Purification is achieved by recrystallization from ethanol or methanol or by silica gel column chromatography.
  • The product is characterized by techniques including LC-MS (molecular ion peak at m/z 324.3), NMR spectroscopy, and melting point determination.

Summary of Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitration HNO₃ / H₂SO₄ mixture 0 °C to RT 0.5–3 hours 60–80 Controlled addition, quench with water
Extraction Dichloromethane or ethyl acetate Ambient - - Multiple extractions (3×)
Drying Anhydrous sodium sulfate Ambient - - Removal of residual water
Purification Recrystallization or silica gel chromatography Ambient to reflux Variable - Solvent choice affects purity and yield

Related Synthetic Transformations (Contextual)

While the primary preparation involves nitration, related research documents further functionalization of pyrrole derivatives with p-toluenesulfonyl protection, including amination, cyanation, and substitution reactions under various conditions. These transformations underline the versatility of the p-toluenesulfonyl pyrrole scaffold for synthetic elaboration but are beyond the direct scope of the target compound's preparation.

Q & A

Q. What protocols ensure safe handling of intermediates like nitro-substituted pyrroles, which may exhibit explosive tendencies?

  • Methodological Answer : Small-scale reactions (<1 g) under inert atmospheres (N2_2/Ar) minimize explosion risks. Safety testing (e.g., DSC for thermal stability) and waste neutralization protocols (e.g., reduction of nitro groups with Fe/HCl) are mandatory. Institutional guidelines for high-energy compounds must be followed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate
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Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate

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